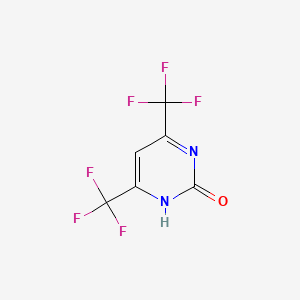

4,6-双(三氟甲基)嘧啶-2-醇

描述

Synthesis Analysis

The synthesis of compounds related to 4,6-Bis(trifluoromethyl)pyrimidin-2-OL involves various chemical reactions, including nucleophilic substitution, cyclocondensation, and polymerization processes. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized through nitro displacement and acidic hydrolysis, followed by cyclodehydration . Another synthesis route reported the formation of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-one via the addition of substituted 2-aminopyridines to activated alkynoates . Additionally, a series of 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones were prepared by cyclocondensation of N-acylimines of hexafluoroacetone with 6-aminouracils .

Molecular Structure Analysis

The molecular structure of compounds containing the bis(trifluoromethyl)pyrimidine moiety is characterized by the presence of trifluoromethyl groups which influence the physical and chemical properties of the compounds. For example, the introduction of trifluoromethyl groups into polyimides results in materials with low dielectric constants and moisture absorptions, as well as high thermal stability .

Chemical Reactions Analysis

The chemical reactivity of bis(trifluoromethyl)pyrimidine derivatives is exploited in the synthesis of polyimides, where these compounds act as monomers reacting with various aromatic diamines . The presence of the trifluoromethyl group enhances the solubility of the resulting polyimides in organic solvents and improves their thermal and mechanical properties.

Physical and Chemical Properties Analysis

Polyimides derived from bis(trifluoromethyl)pyrimidine-related monomers exhibit a range of desirable properties. They are generally soluble in aprotic amide solvents and cresols, and they form strong, flexible films with good thermal stability, as evidenced by high glass transition temperatures and decomposition temperatures . These materials also possess low dielectric constants, which is beneficial for electronic applications . The introduction of the bis(trifluoromethyl)pyrimidine moiety into the polymer backbone is a key factor in achieving these properties.

Relevant Case Studies

The antibacterial and antifungal activities of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones were evaluated, with some compounds showing promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans . This indicates the potential of bis(trifluoromethyl)pyrimidine derivatives for pharmaceutical applications.

科学研究应用

基因表达抑制

4,6-双(三氟甲基)嘧啶-2-醇衍生物已被研究其抑制 NF-kappaB 和 AP-1 基因表达的能力。此项研究重点关注这些化合物的构效关系,旨在提高口服生物利用度并检查其基于细胞的活性。关键发现包括活性至关重要的 5 位羧酰胺基团和嘧啶环在 2、4 和 5 位的取代维持功效的潜力 (Palanki 等人,2000)。

pH 传感应用

4,6-双(三氟甲基)嘧啶-2-醇衍生物的研究表明其作为 pH 探针的潜力。一种衍生物在不同的 pH 环境中表现出特定的紫外-可见光和荧光特性,表明其在 pH 敏感应用中的潜在用途 (翟秋歌、薛玲芬等,2012)。

有机合成中的催化作用

固定在嘧啶衍生物(包括 4,6-二芳基嘧啶-2(1H)-酮)上的三氟乙酸铋(III) 已被认为是有机合成中一种高效且低毒性的催化剂体系。这一发现对化学制造中更环保、更高效的催化剂的开发具有影响 (Khosropour 等人,2006)。

抗菌和抗真菌活性

多项研究探索了 4,6-双(三氟甲基)嘧啶-2-醇衍生物的抗菌和抗真菌特性。它们对各种细菌和真菌表现出显着的活性,表明其作为抗菌剂的潜力 (Khan 等人,2015)。

发光和光物理性质

对 4,6-双(三氟甲基)嘧啶-2-醇衍生物的合成和物理化学性质的研究揭示了它们在诱导发光方面的潜力。这一发现对于材料科学中的应用具有重要意义,特别是在新型发光材料的开发中 (Yousaf 等人,2017)。

缓蚀作用

嘧啶衍生物,包括与 4,6-双(三氟甲基)嘧啶-2-醇相关的衍生物,已对其缓蚀能力进行了研究,特别是在石油油井/管钢中。这些化合物表现出优异的缓蚀性能,表明其在工业应用中增强材料寿命的潜力 (Sarkar 等人,2020)。

光电性质

4,6-双(三氟甲基)嘧啶-2-醇衍生物已被设计为调节光电和电荷转移性质,在有机半导体材料领域具有潜在应用。这些发现对于电子和光子学中新材料的开发至关重要 (Irfan 等人,2019)。

安全和危害

作用机制

Target of Action

Pyrimidine derivatives have been reported to exhibit antifungal and antitumor activities . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.

Mode of Action

Pyrimidine derivatives are known to interfere with DNA and RNA synthesis, which can inhibit cell growth and proliferation .

Biochemical Pathways

Given its potential antifungal and antitumor activities, it may affect pathways related to cell growth, proliferation, and survival .

Result of Action

Based on the reported antifungal and antitumor activities of similar pyrimidine derivatives, it may result in the inhibition of cell growth and proliferation .

属性

IUPAC Name |

4,6-bis(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6N2O/c7-5(8,9)2-1-3(6(10,11)12)14-4(15)13-2/h1H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPLYXFCYGZTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B3034502.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)

![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)